molecular formula C4H5FN2O3 B13404395 (5R,6S)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione

(5R,6S)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione

Cat. No.: B13404395
M. Wt: 148.09 g/mol
InChI Key: AWONXBGDFDRWRH-NCGGTJAESA-N
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Description

(5R,6S)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom and a hydroxyl group attached to a diazinane ring. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method includes the use of fluorinated intermediates and specific catalysts to achieve the desired stereochemistry. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes the use of advanced equipment and techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions can lead to the formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5R,6S)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential effects on cellular processes and interactions with biomolecules. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique properties may offer new avenues for drug development and treatment strategies for various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and products. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism of action of (5R,6S)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5R,6S)-6-acetoxy-5-hexadecanolide
  • (5R,6S)-6-benzoyl-7-phenyl-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-5-carboxylic acid

Uniqueness

Compared to similar compounds, (5R,6S)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione stands out due to its unique combination of a fluorine atom and a hydroxyl group on the diazinane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H5FN2O3

Molecular Weight

148.09 g/mol

IUPAC Name

(5R,6S)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H5FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1-2,8H,(H2,6,7,9,10)/t1-,2+/m1/s1

InChI Key

AWONXBGDFDRWRH-NCGGTJAESA-N

Isomeric SMILES

[C@H]1([C@@H](NC(=O)NC1=O)O)F

Canonical SMILES

C1(C(NC(=O)NC1=O)O)F

Origin of Product

United States

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